molecular formula C9H6FNO2 B13694835 7-Fluoro-3-hydroxyquinolin-2(1H)-one

7-Fluoro-3-hydroxyquinolin-2(1H)-one

Cat. No.: B13694835
M. Wt: 179.15 g/mol
InChI Key: DIUYMCVADDVTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-hydroxyquinolin-2(1H)-one is a fluorinated derivative of quinolin-2(1H)-one Quinolin-2(1H)-one compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-hydroxyquinolin-2(1H)-one typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolin-2(1H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-3-hydroxyquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. For example, it may inhibit specific enzymes involved in microbial growth or modulate inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom at the 7th position, which significantly enhances its chemical stability, biological activity, and electronic properties compared to non-fluorinated quinolin-2(1H)-one derivatives.

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

7-fluoro-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(12)9(13)11-7(5)4-6/h1-4,12H,(H,11,13)

InChI Key

DIUYMCVADDVTRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C(=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.